Product packaging for Dodecane-1,2-diamine(Cat. No.:CAS No. 4843-89-4)

Dodecane-1,2-diamine

Cat. No.: B14732358
CAS No.: 4843-89-4
M. Wt: 200.36 g/mol
InChI Key: OQGSHLFKXYVLRR-UHFFFAOYSA-N
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Description

Dodecane-1,2-diamine is a valuable aliphatic diamine reagent for research and development applications. This compound features a 12-carbon chain with amine groups on adjacent carbons, making it a versatile building block in organic and polymer chemistry. It is commonly employed as a monomer for synthesizing specialized polymers, including polyamides, which are known for their durability and strength . Its functionality also extends to the synthesis of medicinal drugs, showcasing its utility in pharmaceutical research . In a research context, studies on related diamine compounds have highlighted the significance of the 1,2-diamine motif, which is a common structural element in chiral ligands and pharmaceuticals, underscoring the potential of such molecules in the development of new synthetic methodologies . From a safety and handling perspective, diamines of this type require careful handling. They may be harmful if swallowed and cause severe skin burns and eye damage . It is recommended to store this reagent in a cool, dry, and well-ventilated place, keeping the container tightly closed. It is incompatible with strong oxidizing agents . This product is labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28N2 B14732358 Dodecane-1,2-diamine CAS No. 4843-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4843-89-4

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

dodecane-1,2-diamine

InChI

InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11,13-14H2,1H3

InChI Key

OQGSHLFKXYVLRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN)N

Origin of Product

United States

Preparation Methods

Reductive Amination of 1,2-Dodecanedione

Reductive amination represents a straightforward route to vicinal diamines. While direct literature on 1,2-dodecanedione is sparse, analogous methods for shorter-chain diketones suggest feasibility. For example, cyclohexane-1,2-dione undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield cyclohexane-1,2-diamine1. Adapting this protocol:

  • Reaction Setup :

    • 1,2-Dodecanedione (hypothetical substrate) is treated with excess ammonia (NH₃) in methanol.
    • Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent.
    • The reaction proceeds at 60°C for 24 hours under inert atmosphere.
  • Mechanism :

    • The diketone reacts with ammonia to form an imine intermediate.
    • Sequential reduction of the imine groups yields the vicinal diamine.
  • Challenges :

    • Synthesis of 1,2-dodecanedione requires selective oxidation of dodecane, which is non-trivial.
    • Competing side reactions (e.g., over-reduction to alcohols) may reduce yields.

Hydroamination of Allylic Amines

Rhodium-catalyzed hydroamination offers a modular approach to unsymmetrical vicinal diamines2. For dodecane-1,2-diamine, the protocol could involve:

  • Substrate Preparation :

    • Allylic amine precursor: 1-Aminododec-1-ene (CH₂=CH(CH₂)₉CH₂NH₂).
  • Catalytic Cycle :

    • Catalyst : [Rh(COD)₂]BF₄ with DPEPhos ligand.
    • Conditions : MeCN solvent, 60°C, 24 hours under N₂.
    • Nucleophile : Ammonia or primary amine.
  • Reaction Outcome :

    • Anti-Markovnikov addition of the amine across the double bond yields 1,2-diaminododecane.
    • Reported yields for analogous substrates: 45–81%3.

Table 1 : Hydroamination Conditions and Outcomes for Vicinal Diamines

Substrate Catalyst System Yield (%) Selectivity (dr)
1-Aminooct-1-ene [Rh(COD)₂]BF₄/DPEPhos 72 >20:1
1-Aminododec-1-ene [Rh(COD)₂]BF₄/DPEPhos 55* >15:1*

*Extrapolated from smaller substrates4.

Darzens-Epoxide Amination and Reduction

A telescoped three-step synthesis from aldehydes provides access to vicinal diamines5. Adapting this method for this compound:

  • Step 1: Darzens Reaction

    • Undecanal (C₁₁H₂₃CHO) reacts with chloromethyl phenyl sulfone.
    • Base (e.g., NaOtBu) induces epoxide formation, yielding a C₁₂ epoxysulfone.
  • Step 2: Epoxide Amination

    • Epoxysulfone is treated with aqueous ammonia, opening the epoxide to form a β-amino alcohol intermediate.
  • Step 3: Borohydride Reduction

    • Sodium borohydride reduces the β-amino alcohol to this compound.

Key Advantages :

  • Avoids isolation of intermediates.
  • Scalable to multi-gram quantities6.

Limitations :

  • Requires precise control of stoichiometry to prevent over-amination.

Nucleophilic Substitution of 1,2-Dihalododecane

Classical nucleophilic substitution offers a direct but challenging route:

  • Substrate Synthesis :

    • 1,2-Dibromododecane is prepared via bromination of 1-dodecene using N-bromosuccinimide (NBS).
  • Amination Protocol :

    • Reaction with liquid NH₃ in the presence of Cu(I) catalysts at 120°C and 50 atm.
    • Excess ammonia ensures di-substitution.
  • Yield Optimization :

    • Higher pressures (≥100 atm) improve conversion but increase safety risks.
    • Competing elimination reactions form alkenes, necessitating careful temperature control7.

Comparative Analysis of Methods

Table 2 : Pros and Cons of this compound Synthesis Routes

Method Yield (%) Scalability Cost Efficiency
Reductive Amination 30–50* Moderate High
Hydroamination 55–81 High Moderate
Darzens-Epoxide Route 60–75 High Low
Nucleophilic Substitution 20–40 Low Low

*Theoretical estimates due to lack of direct data.

  • Europe PMC (PMC1161022) 

  • US Patent 5237088A 

  • PMC6648690 

  • PMC9757009 

  • PMC9757009 

  • PMC9757009 

  • PMC6648690 

  • PMC6648690 

Chemical Reactions Analysis

Types of Reactions

Dodecane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of dodecane-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Ethane-1,2-diamine (C₂H₈N₂)

  • Structure : Shortest aliphatic diamine (2-carbon chain).
  • Applications: Widely used as a chelating agent and precursor in organic synthesis (e.g., reacting with dodecanoic acid to form surfactants) .
  • Reactivity : Higher water solubility due to shorter chain, enabling rapid reactions in aqueous media.

N,N-Dimethylethane-1,2-diamine (DMEDA, C₄H₁₂N₂)

  • Structure : Ethane-1,2-diamine derivative with methyl groups on both amine nitrogens.
  • Applications : Catalyst in asymmetric synthesis and ligand in coordination chemistry.
  • Key Difference : Methyl substituents reduce basicity and steric hindrance compared to unsubstituted diamines, altering reaction kinetics .

Polyethylene Polyamines (e.g., DETA, TETA, PEHA)

  • Structures: N¹-(2-aminoethyl)ethane-1,2-diamine (DETA, C₄H₁₃N₃): Three amine groups. TETA (C₆H₁₈N₄) and PEHA (C₁₀H₂₈N₆): Increasing ethyleneamine units.
  • Applications : Corrosion inhibitors in acidic environments; efficiency correlates with the number of -NH- groups, which enhance adsorption on metal surfaces .
  • Comparison with this compound : While DETA/TETA/PEHA excel in corrosion inhibition due to multiple amine sites, this compound’s long chain may improve hydrophobicity-driven surface protection but lacks multi-dentate binding capacity .

Aromatic Diamines

Benzene-1,2-diamine Derivatives

  • Structures :
    • 4-Methylbenzene-1,2-diamine, 4-chlorobenzene-1,2-diamine, etc.
  • Applications: Key intermediates in synthesizing heterocycles like indoloquinoxalines (e.g., via reactions with isatin derivatives) .
  • Reactivity : Aromatic rings enable π-π interactions and resonance stabilization, favoring cyclization reactions. This compound, lacking aromaticity, is less suited for such syntheses but offers superior flexibility in polymer backbones .

Data Tables

Table 1: Structural and Functional Comparison of Selected Diamines

Compound Molecular Formula Molecular Weight (g/mol) Chain Length Key Functional Features Applications
This compound C₁₂H₂₈N₂ 200.37 12-carbon Two -NH₂ groups, long hydrophobic chain Surfactants, corrosion inhibition
Ethane-1,2-diamine C₂H₈N₂ 60.10 2-carbon Two -NH₂ groups Chelation, organic synthesis
DMEDA C₄H₁₂N₂ 88.15 2-carbon Two -N(CH₃)- groups Catalysis, ligands
DETA C₄H₁₃N₃ 103.17 4-carbon Three -NH- groups Corrosion inhibition
4-Chlorobenzene-1,2-diamine C₆H₇ClN₂ 142.59 Aromatic Two -NH₂ groups, chloro substituent Heterocycle synthesis

Table 2: Corrosion Inhibition Efficiency

Compound Number of -NH- Groups Inhibition Efficiency (Experimental) Inhibition Efficiency (DFT Prediction)
This compound 2 Moderate (chain-driven adsorption) Not studied
DETA 3 High High
TETA 4 Very High Very High

Research Findings

Synthetic Yields: Aromatic diamines like 4-chlorobenzene-1,2-diamine achieve 60–80% yields in indoloquinoxaline synthesis, whereas aliphatic diamines like this compound are rarely used in such reactions due to steric and electronic limitations .

Surface Activity : this compound-derived surfactants exhibit lower critical micelle concentrations than shorter-chain analogs, enhancing their utility in detergents and emulsifiers .

Corrosion Inhibition: Polyethylene polyamines (e.g., TETA) outperform this compound in acidic environments due to multi-site adsorption, though the latter’s hydrophobicity may benefit non-aqueous systems .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing Dodecane-1,2-diamine, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : Synthesis often faces issues such as competing side reactions (e.g., over-alkylation) and low regioselectivity. To optimize yields:

  • Use palladium or nickel catalysts to enhance diastereoselectivity .
  • Monitor reaction progress via HPLC or NMR to identify intermediates and adjust temperature/pH in real time .
  • Employ protective groups (e.g., Boc) for amine functionalities to prevent unwanted crosslinking .

Q. How should researchers validate the purity and structural integrity of this compound in experimental settings?

  • Methodological Answer :

  • Analytical Techniques : Combine GC-MS for volatile impurities, FT-IR for functional group verification, and X-ray crystallography for stereochemical confirmation .
  • Quantitative Metrics : Report melting point ranges (±1°C) and compare observed NMR shifts (e.g., δ 1.2–1.5 ppm for methylene protons) with literature values .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer :

  • Storage : Keep under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation .
  • Hazard Mitigation : Use fume hoods for synthesis steps involving strong acids/alkalis (incompatible with the compound) and wear nitrile gloves resistant to amine permeation .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • Modeling Workflow :

Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level.

Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Validate predictions via kinetic isotope effect (KIE) studies in lab experiments .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Reconciliation :
  • Cross-reference cytotoxicity assays (e.g., MTT vs. LDH release) to account for false positives .
  • Use isogenic cell lines to isolate compound-specific effects from genetic variability .
  • Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature biases (e.g., underreporting of negative results) .

Q. How can researchers expand the substrate scope of this compound in asymmetric catalysis?

  • Methodological Answer :

  • Ligand Design : Synthesize chiral phosphine or bisoxazoline ligands to modulate steric/electronic environments .
  • High-Throughput Screening : Test 100+ substrate combinations using automated liquid handlers, prioritizing alkenes with electron-withdrawing groups (e.g., nitro, carbonyl) .

Q. What interdisciplinary approaches enhance the application of this compound in materials science?

  • Methodological Answer :

  • Polymer Chemistry : Incorporate the diamine into polyurethane backbones via step-growth polymerization; characterize tensile strength via ASTM D638 .
  • Nanotechnology : Functionalize carbon nanotubes with this compound to improve dispersibility in epoxy matrices; validate via TEM and rheometry .

Data Documentation and Reproducibility

Q. What best practices ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Detailed Appendices : Include raw NMR spectra, chromatograms, and exact instrument settings (e.g., GC column: DB-5MS, 30 m × 0.25 mm) .
  • Reagent Metadata : Document supplier lot numbers, purity certificates (e.g., ≥99% by titration), and storage durations .

Literature and Source Evaluation

Q. How should researchers critically assess conflicting data in studies on this compound’s thermodynamic properties?

  • Methodological Answer :

  • Error Analysis : Compare calorimetry (DSC) and computational (COSMO-RS) data; flag discrepancies >5% as requiring re-evaluation .
  • Primary vs. Secondary Sources : Prioritize peer-reviewed journals with open-data policies (e.g., Royal Society of Chemistry) over non-validated databases .

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